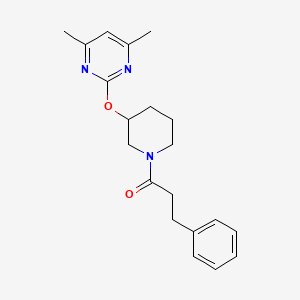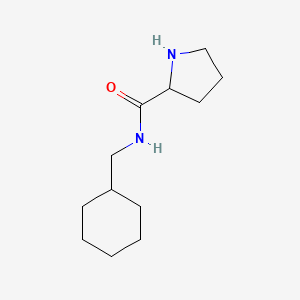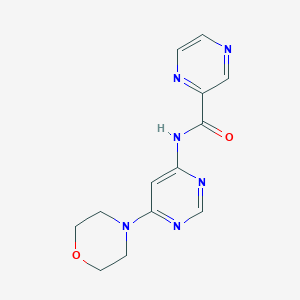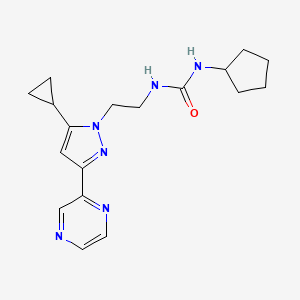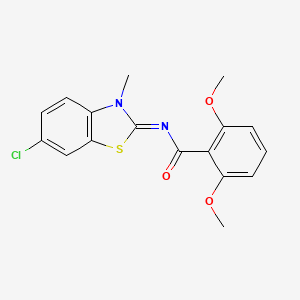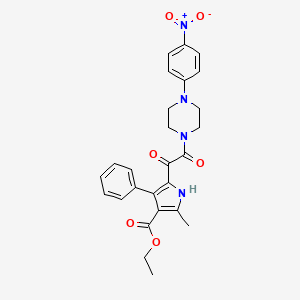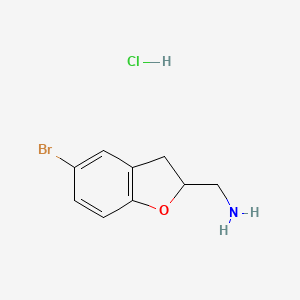
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 883143-64-4 . It has a molecular weight of 264.55 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
Benzofuran derivatives, such as this compound, can be synthesized through various strategies. One common method involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones, and the cyclization of aryl acetylenes using transition-metal catalysis .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H . This indicates the presence of a benzofuran ring, a bromine atom, and a methanamine group in the molecule .Chemical Reactions Analysis
The benzofuran scaffold in this compound can undergo various chemical reactions. For instance, the 5- or 6-position of the nucleus may be unsubstituted, and substituents with halogens, nitro, and hydroxyl groups have also displayed potent antibacterial activity .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 264.55 .Applications De Recherche Scientifique
Antitumor Agents
Benzofuran derivatives, such as “(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride”, have been used in the synthesis of antitumor agents . These compounds have shown significant potential in cancer treatment .
HIV Protease Inhibitors
This compound has been used in the synthesis of HIV protease inhibitor amino acid hydroxyethylenesulfonyl . This suggests its potential application in the development of treatments for HIV .
Matrix Metalloproteinase Inhibitors
“(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” has been used in the synthesis of matrix metalloproteinase inhibitor aryl sulfinyl isoxime hydroxamic acid . This indicates its potential use in the development of drugs that inhibit matrix metalloproteinases, which play a crucial role in tissue remodeling and disease processes.
Antifungal and Antiprotozoal Agents
Benzofuran derivatives exhibit significant antifungal and antiprotozoal activities . This suggests that “(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” could be used in the development of new antifungal and antiprotozoal drugs.
Anti-inflammatory and Anticonvulsant Agents
Benzofuran derivatives have shown anti-inflammatory and anticonvulsant activities . This indicates the potential use of “(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” in the development of anti-inflammatory and anticonvulsant drugs.
Antioxidant and Antidiabetic Agents
Benzofuran derivatives have demonstrated antioxidant and antidiabetic activities . This suggests that “(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” could be used in the development of antioxidant and antidiabetic drugs.
Anti-Alzheimer’s Agents
Benzofuran derivatives have shown potential as anti-Alzheimer’s agents . This indicates the potential use of “(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” in the development of drugs for Alzheimer’s disease.
Vasodilating and Hypotensive Agents
Benzofuran derivatives have shown vasodilating and hypotensive activities . This suggests that “(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride” could be used in the development of vasodilating and hypotensive drugs.
Safety and Hazards
The compound has been classified with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Benzofuran derivatives, such as this compound, have shown potential in various fields of drug invention and development . They have been used in the treatment of skin diseases such as cancer or psoriasis . Recently, this scaffold has emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Therefore, future research in this area is promising.
Mécanisme D'action
Target of Action
It’s known that benzofuran compounds, which this compound is a derivative of, have been shown to bind strongly and with high selectivity to various receptors .
Mode of Action
Benzofuran derivatives have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . The compound’s interaction with its targets likely results in changes that contribute to these activities.
Biochemical Pathways
Benzofuran derivatives have been associated with a wide range of biological and pharmacological activities, suggesting they may interact with multiple pathways .
Result of Action
Given the biological activities associated with benzofuran derivatives, it can be inferred that the compound may have significant effects at the molecular and cellular level .
Propriétés
IUPAC Name |
(5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO.ClH/c10-7-1-2-9-6(3-7)4-8(5-11)12-9;/h1-3,8H,4-5,11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLSYTHFKCQOEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)Br)CN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.54 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride | |
CAS RN |
883143-64-4 |
Source


|
| Record name | (5-bromo-2,3-dihydro-1-benzofuran-2-yl)methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-chloro-N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2397520.png)
![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2397521.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2397523.png)
